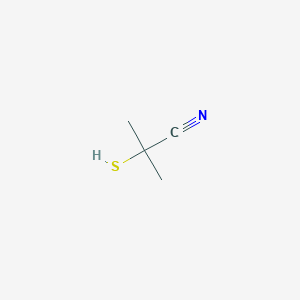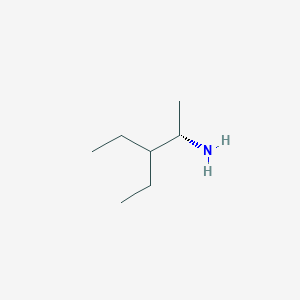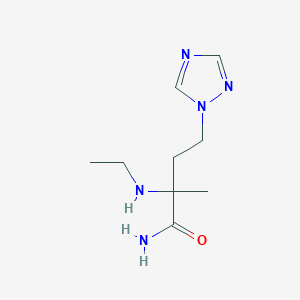
2-Mercapto-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-sulfanylpropanenitrile is an organic compound with the molecular formula C4H7NS It is characterized by the presence of a nitrile group (-C≡N) and a sulfanyl group (-SH) attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-sulfanylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with a thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2-methylpropanenitrile reacts with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH) to form 2-methyl-2-sulfanylpropanenitrile.
Industrial Production Methods
Industrial production of 2-methyl-2-sulfanylpropanenitrile may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-sulfanylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The sulfanyl group can participate in substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioethers and other sulfur-containing derivatives.
Aplicaciones Científicas De Investigación
2-methyl-2-sulfanylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-sulfanylpropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-methylpropanenitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-methyl-2-propanesulfinamide: Contains a sulfinamide group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Propiedades
IUPAC Name |
2-methyl-2-sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4(2,6)3-5/h6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLQCZICVVNALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)


![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)

![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)

![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)

![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
